Technical Support Center: (S)-Ceralasertib and Paclitaxel Combination Protocol

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Compound of Interest		
Compound Name:	(S)-Ceralasertib	
Cat. No.:	B2849286	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the combination of **(S)-Ceralasertib** (AZD6738) and paclitaxel.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for the combination of (S)-Ceralasertib and paclitaxel?

A1: **(S)-Ceralasertib** is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key protein in the DNA damage response (DDR) pathway.[1] ATR is activated by replication stress, leading to cell cycle arrest and DNA repair.[1] By inhibiting ATR, Ceralasertib prevents cancer cells from repairing DNA damage, leading to an accumulation of genomic instability and subsequent cell death.[1] Paclitaxel is a microtubule-stabilizing agent that disrupts the dynamics of the mitotic spindle, leading to a prolonged M-phase arrest and, ultimately, apoptosis.[2] The combination is thought to be synergistic because paclitaxel-induced mitotic stress can lead to DNA damage, increasing the reliance of cancer cells on the ATR pathway for survival.[2]

Q2: What is the recommended Phase II dose (RP2D) for this combination in clinical settings?

A2: The recommended Phase II dose was established as 240 mg of Ceralasertib administered twice daily (BD) on days 1-14, in combination with 80 mg/m² of paclitaxel administered on days 1, 8, and 15 of a 28-day cycle.[2][3][4][5]



Q3: What are the most common toxicities observed with this combination in clinical trials?

A3: The most frequently reported treatment-emergent adverse events are hematological. These include neutropenia, anemia, and thrombocytopenia.[2][3][4][5] Other common, non-hematological toxicities include anorexia, nausea, alopecia, fatigue, pruritus, vomiting, and rash.[2]

Q4: In which cancer types has this combination shown promise?

A4: The combination of Ceralasertib and paclitaxel has demonstrated promising anti-tumor activity in patients with advanced solid tumors, with notable durable responses observed in patients with advanced melanoma who are resistant to anti-PD-1/L1 therapy.[2][3][4][6]

Q5: Are there known mechanisms of resistance to Ceralasertib?

A5: Preclinical studies suggest that overexpression of the ATP-binding cassette (ABC) transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can confer resistance to Ceralasertib by increasing its efflux from cancer cells.[1]

Troubleshooting Guide



Issue	Potential Cause(s)	Suggested Solution(s)
In Vitro: Higher than expected cell viability/Lack of synergistic effect	1. Suboptimal drug concentrations or exposure time.2. Cell line is resistant to one or both agents.3. Issues with drug stability or preparation.	1. Perform a dose-response matrix to identify synergistic concentrations and optimal exposure times.2. Verify the sensitivity of your cell line to each agent individually. Consider using a cell line known to be sensitive to ATR inhibitors (e.g., ATM-deficient lines).3. Prepare fresh drug stocks for each experiment. Ensure proper storage conditions as recommended by the manufacturer.
In Vitro: High variability between replicates	1. Inconsistent cell seeding density.2. Edge effects in multiwell plates.3. Pipetting errors.	1. Ensure a homogenous single-cell suspension before seeding. Use a cell counter for accurate seeding.2. Avoid using the outer wells of the plate, or fill them with media to maintain humidity.3. Use calibrated pipettes and ensure proper mixing of reagents.
In Vivo: Poor tolerability in animal models (e.g., excessive weight loss)	1. Dosing regimen is too aggressive.2. Animal model is particularly sensitive to the combination.	1. Reduce the dose of one or both agents, or alter the dosing schedule (e.g., intermittent Ceralasertib dosing).2. Monitor animals closely for signs of toxicity. Provide supportive care as needed. Consider a different animal model if toxicity persists.
In Vivo: Lack of tumor growth inhibition	1. Insufficient drug exposure at the tumor site.2. The tumor	Confirm drug formulation and administration route are



model is resistant to the combination.3. Suboptimal dosing schedule.

appropriate for achieving desired plasma concentrations.2. Consider using a tumor model with known DDR defects (e.g., ATM-deficient xenografts) which may be more sensitive to ATR inhibition.3. Experiment with different dosing schedules, such as sequential vs. concurrent administration, to optimize the synergistic effect.

Western Blot: Inconsistent p-Chk1 inhibition 1. Suboptimal timing of lysate collection.2. Issues with antibody quality or protocol.

1. Perform a time-course experiment to determine the optimal time point for observing maximal p-Chk1 inhibition after Ceralasertib treatment.2. Validate your antibodies and optimize your Western blot protocol, including lysis buffer composition and antibody concentrations.

Data Presentation

Table 1: Recommended Phase II Dose and Schedule

Drug	Dose	Schedule	Cycle Length
(S)-Ceralasertib	240 mg BD	Days 1-14	28 Days
Paclitaxel	80 mg/m²	Days 1, 8, 15	28 Days
Data from a Phase I clinical trial in patients with advanced solid tumors.[2][3][4][5]			



Table 2: Patient Demographics from Phase I Trial (N=57)

Characteristic	Value		
Median Age (years)	59 (Range: 20-77)		
Male/Female (%)	54.4 / 45.6		
ECOG Performance Status 0/1 (%)	28.1 / 71.9		
Median Prior Therapies	3 (Range: 1-9)		
Most Common Tumor Types			
Melanoma	33 (57.9%)		
Gastric Cancer	15 (26.3%)		
Sarcoma	4 (7.0%)		
ECOG: Eastern Cooperative Oncology Group			

Table 3: Common Treatment-Emergent Adverse Events

(All Grades, ≥20%)

Adverse Event	Frequency (N=57)	Percentage
Neutropenia	39	68%
Anemia	25	44%
Thrombocytopenia	21	37%
Anorexia	17	30%
Nausea	17	30%
Alopecia	15	26%
Data from a Phase I clinical trial.[2]		

Experimental Protocols



Representative In Vitro Cell Viability Assay

This protocol is a representative method for assessing the synergistic effects of **(S)**-Ceralasertib and paclitaxel on cancer cell lines.

- Cell Seeding: Plate cancer cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 μL of appropriate growth medium. Allow cells to adhere overnight.
- Drug Preparation: Prepare stock solutions of (S)-Ceralasertib and paclitaxel in DMSO.
 Serially dilute the drugs in growth medium to create a dose-response matrix.
- Treatment: Treat the cells with varying concentrations of (S)-Ceralasertib, paclitaxel, or the combination. Include vehicle-only (DMSO) controls.
- Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.
- Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay, following the manufacturer's instructions.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
 Analyze the combination data for synergy using a suitable model, such as the Bliss independence or Loewe additivity model.

Representative In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of the **(S)**-Ceralasertib and paclitaxel combination.

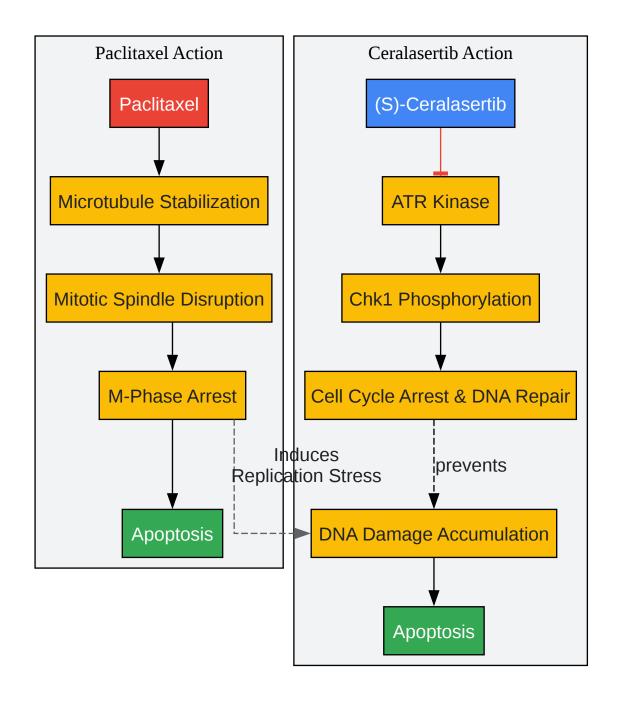
- Animal Model: Use immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).
- Tumor Implantation: Subcutaneously implant 5x10⁶ cancer cells (e.g., a human melanoma or gastric cancer cell line) in the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).



- Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (e.g., Vehicle, Ceralasertib alone, Paclitaxel alone, Combination).
- Dosing:
 - (S)-Ceralasertib: Administer orally (p.o.) once or twice daily at a dose determined by tolerability studies (e.g., 25-50 mg/kg).
 - Paclitaxel: Administer intravenously (i.v.) or intraperitoneally (i.p.) on a weekly schedule (e.g., 10-15 mg/kg).
- Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.
- Endpoint: Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³), or at the end of the study period.
- Data Analysis: Compare tumor growth inhibition between the treatment groups. Statistical analysis (e.g., ANOVA) should be performed to determine significance.

Visualizations





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Caption: Signaling pathway of (S)-Ceralasertib and paclitaxel.



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Caption: In vitro experimental workflow.

Caption: Troubleshooting in vivo experiments.

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